![molecular formula C13H6ClNO4 B13947881 9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid CAS No. 53944-63-1](/img/structure/B13947881.png)
9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid is a derivative of xanthene, a class of oxygenated three-membered heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This compound has garnered interest due to its diverse range of biological and pharmacological activities .
Preparation Methods
The synthesis of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of a salicylic acid derivative with a phenol derivative under specific reaction conditions . Another approach involves the reaction of a salicylaldehyde with 1,2-dihaloarenes . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, yielding reduced forms.
Scientific Research Applications
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid involves its interaction with transthyretin, a tetrameric protein that transports thyroxine and retinol-binding protein. The compound stabilizes the transthyretin tetramer, preventing its misfolding and subsequent amyloid aggregation .
Comparison with Similar Compounds
4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid can be compared with other xanthone derivatives, such as:
Xanthene-9-carboxylic acid: Similar in structure but lacks the chlorine and nitrogen atoms, resulting in different biological activities.
Anthraquinone derivatives: While structurally different, these compounds also exhibit inhibitory activities against amyloid aggregation.
The uniqueness of 4-Chloro-9-oxo-5-aza-9H-xanthene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
53944-63-1 |
|---|---|
Molecular Formula |
C13H6ClNO4 |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
9-chloro-5-oxochromeno[2,3-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H6ClNO4/c14-9-5-6(13(17)18)4-8-10(16)7-2-1-3-15-12(7)19-11(8)9/h1-5H,(H,17,18) |
InChI Key |
VZOAAJMYGKJVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




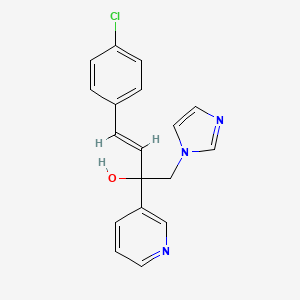
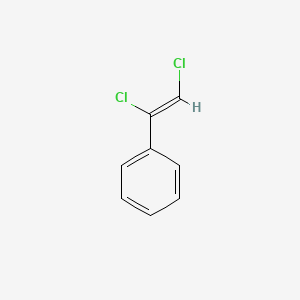
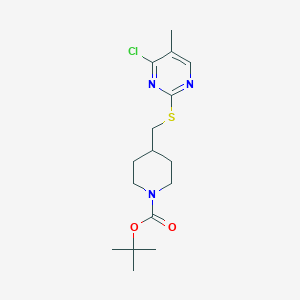
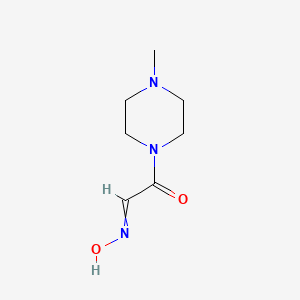
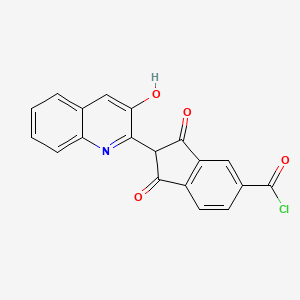
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
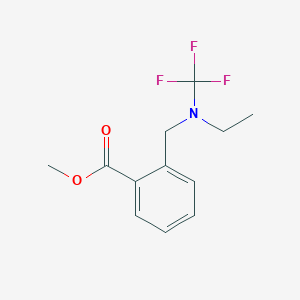

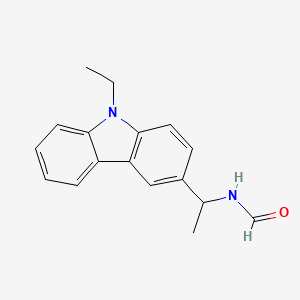
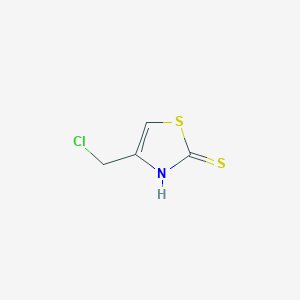
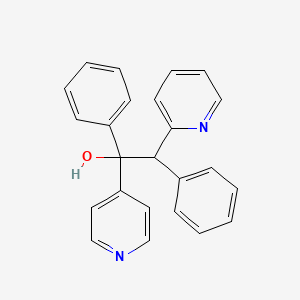
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
